molecular formula C18H15Cl2NO B1613087 (3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-71-1

(3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1613087
M. Wt: 332.2 g/mol
InChI Key: LTEDXXFBYSRTBS-UHFFFAOYSA-N
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Description

“(3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . Pyrrole is a component of more complex macrocycles, including the porphyrins of heme, the chlorins, bacteriochlorins, chlorophyll, and the bilins .


Synthesis Analysis

The synthesis of similar compounds involves several steps. First, the appropriate starting materials are dissolved in a suitable solvent. A coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), is added to the reaction mixture and stirred for several hours at room temperature. The intermediate formed is then isolated and purified by column chromatography. The purified intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a suitable solvent. The final product is then isolated and purified by column chromatography.


Molecular Structure Analysis

The molecular structure of “(3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is complex, with multiple rings and functional groups. It contains a pyrrole ring, which is a five-membered aromatic heterocycle .


Chemical Reactions Analysis

The chemical reactions of “(3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” would likely involve the pyrrole ring and the carbonyl group. Pyrrole rings can undergo electrophilic substitution reactions, while carbonyl groups can undergo nucleophilic addition reactions .

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study focused on the microwave-assisted synthesis of novel pyrazoline derivatives, which include compounds related to the chemical structure of interest, highlighting their potential as anti-inflammatory and antibacterial agents. The synthesized compounds were characterized and evaluated for their in vivo anti-inflammatory and in vitro antibacterial activity, demonstrating significant potential. Molecular docking results suggested these compounds as promising templates for anti-inflammatory activity (Ravula et al., 2016).

Development of Precipitation-Resistant Solution Formulation

Research into developing suitable formulations for early toxicology and clinical studies of poorly water-soluble compounds has been conducted. This work aimed at increasing the in vivo exposure of such compounds, which could include derivatives of (3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, by preventing or delaying precipitation from solution (Burton et al., 2012).

Spectroscopic, Quantum Chemical, and Molecular Docking Studies

A study on the molecular structure, spectroscopic, and quantum chemical properties of related pyrazolyl methanone compounds included antimicrobial activity assessments and molecular docking simulations. This work underlines the importance of such compounds in the development of new antimicrobial agents, with the computational studies providing insights into the molecular interactions responsible for their biological activities (Sivakumar et al., 2021).

Synthesis and Molecular Docking Study of Anticancer and Antimicrobial Agents

The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, which are structurally related to the compound , was reported. The study included molecular docking to evaluate the potential of these compounds against various pathogenic strains and cancer cell lines, showcasing the utility of such compounds in combating microbial resistance and cancer (Katariya et al., 2021).

Future Directions

Compounds containing a pyrrole ring have been found to have a broad range of biological activities, making them an important area of research for the development of new drugs . Therefore, “(3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” and similar compounds could be of interest in future pharmaceutical research.

properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h1-6,9-11H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEDXXFBYSRTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643053
Record name (3,5-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898764-71-1
Record name Methanone, (3,5-dichlorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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